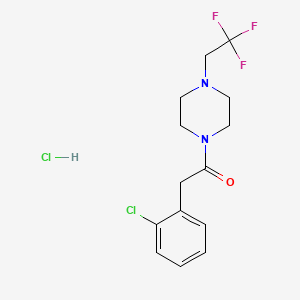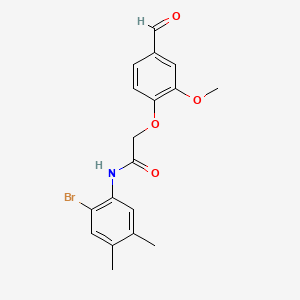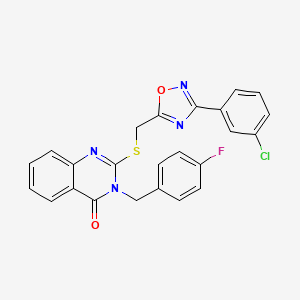![molecular formula C12H10F3NO2S B2445055 2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 344266-26-8](/img/structure/B2445055.png)
2-Methyl-4-[3-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) and a phenyl group (C6H5-). They are often used in the development of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds can involve various methods, including Pd-catalyzed coupling reactions and Suzuki-coupling reactions . The specific synthesis pathway would depend on the other functional groups present in the compound .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The presence of the trifluoromethyl group can significantly influence the compound’s electronic properties.Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions, including nucleophilic substitution reactions . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include high stability, lipophilicity, and bioavailability .Applications De Recherche Scientifique
- Functionalization : These reactions allow the introduction of diverse functional groups into organic molecules .
- Anion Sensors : Amidourea-based sensors containing the TFMP moiety have been developed for detecting anions .
Agrochemicals and Crop Protection
Pharmaceuticals
Chemical Intermediates
Suzuki-Miyaura Cross-Coupling Reactions
Chemosensors and Fluorescent Compounds
Synthesis of 2-Phenyl-5-Thiomorpholinedione Derivatives
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2S/c1-7-11(18)16(10(17)6-19-7)9-4-2-3-8(5-9)12(13,14)15/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDHLQZEKXMPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2444974.png)



![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)

![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)


